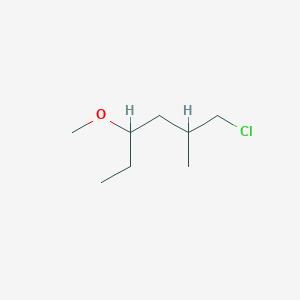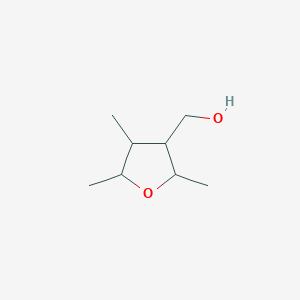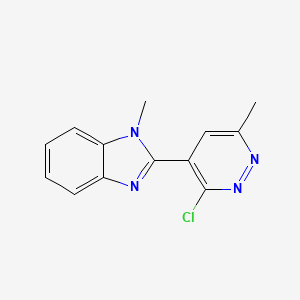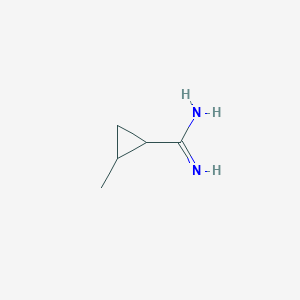
Tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C₁₀H₁₈BrNO₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a bromoethenyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE typically involves the reaction of pyrrolidine derivatives with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes. The use of flow microreactors allows for precise temperature and pressure control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Halogens, hydrogen halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation with potassium permanganate can produce an oxo derivative .
Scientific Research Applications
TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL2-(BROMOMETHYL)PYRROLIDINE-1-CARBOXYLATE: Similar structure but with a bromomethyl group instead of a bromoethenyl group.
TERT-BUTYL2-(PHENYLTHIO)CARBONYL]PYRROLIDINE-1-CARBOXYLATE: Contains a phenylthio group instead of a bromoethenyl group.
Uniqueness
TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE is unique due to its bromoethenyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of covalent inhibitors and probes .
Properties
Molecular Formula |
C11H18BrNO2 |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-2-bromoethenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h6-7,9H,4-5,8H2,1-3H3/b7-6+ |
InChI Key |
MNFPUMKXPMTALM-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1/C=C/Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride](/img/structure/B13204121.png)
![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)


![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
![Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13204146.png)
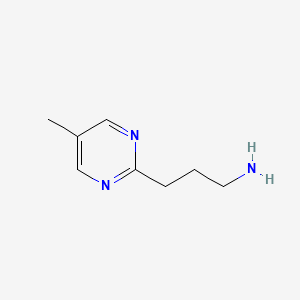
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
![Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204161.png)
